5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Description
The compound 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived molecule featuring a central diazinane-trione core substituted with aromatic groups. Its structure includes a 3,4-dimethoxybenzylidene moiety at position 5 and two 3-methoxyphenyl groups at positions 1 and 2.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O7/c1-33-20-9-5-7-18(15-20)28-25(30)22(13-17-11-12-23(35-3)24(14-17)36-4)26(31)29(27(28)32)19-8-6-10-21(16-19)34-2/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEBIUMLGDIPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Properties
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Antioxidant Activity : Studies have demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of methoxyphenyl compounds have shown effectiveness in scavenging free radicals and reducing oxidative stress in various cell lines .
- Neuroprotective Effects : Certain diazinane derivatives have been implicated in neuroprotection against oxidative stress and neurodegenerative diseases. The mechanisms include inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of Alzheimer's disease .
- Anti-inflammatory Properties : Compounds containing methoxy groups are known to exhibit anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation where oxidative stress plays a pivotal role .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in neurodegeneration. For example, the inhibition of AChE and BChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
- Scavenging Free Radicals : The presence of methoxy groups enhances the electron-donating capacity of the molecule, allowing it to effectively neutralize free radicals and reduce lipid peroxidation .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis. This includes modulation of pathways linked to oxidative stress response mechanisms .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Neuroprotective Effects : A study published in Plos ONE evaluated a related compound's ability to enhance melanogenesis and protect against oxidative stress in B16F10 melanoma cells. It was found that these compounds could significantly promote melanin synthesis through specific signaling pathways .
- In Vitro Studies on Enzyme Inhibition : Research has shown that related diazinane compounds exhibit potent inhibitory activity against AChE and BChE with IC50 values indicating strong efficacy compared to standard drugs like donepezil .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C22H24N2O6 |
| Antioxidant Activity | Significant (DPPH assay) |
| AChE Inhibition IC50 | 9.77 μM (for similar derivatives) |
| BChE Inhibition IC50 | Varies by compound |
| Potential Applications | Neuroprotection, anti-inflammatory |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle, particularly at the G2/M phase.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with this diazinane derivative.
Case Study: COX-2 Inhibition
A study on the inhibition of Cyclooxygenase-2 (COX-2) showed that this compound could serve as a potential lead for developing new anti-inflammatory drugs. The compound's ability to selectively inhibit COX-2 over COX-1 was highlighted, making it a candidate for further development in pain management therapies .
Agricultural Applications
Pesticidal Properties
Research indicates that 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can act as a pesticide. It has shown effectiveness against certain pests that affect agricultural crops.
The mode of action involves disrupting the pest's nervous system, leading to paralysis and death.
Material Science Applications
Polymer Synthesis
This compound can be utilized in synthesizing polymers with unique properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength.
Case Study: Composite Materials
In a study focusing on composite materials made from this diazinane derivative and epoxy resins, the resulting materials exhibited improved tensile strength and thermal resistance compared to traditional composites. The study concluded that incorporating this compound could lead to innovative applications in construction and automotive industries .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The diazinane-trione scaffold allows for significant structural diversity through substitutions on the aromatic rings. Key analogs include:
Key Observations :
- Substituent Position and Bioactivity: The position of methoxy groups significantly influences activity. For example, the 3,4-dimethoxy substitution (as in the target compound) is associated with π-π stacking interactions in crystal structures, which may enhance stability .
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro substituents () increase molecular weight and lipophilicity (logP ~4.93 estimated), while dimethylamino groups () introduce basicity, altering solubility and membrane permeability.
- Biological Relevance : Hydroxy-substituted derivatives () show moderate inhibition of histone acetyltransferase p300 (IC50 = 5400–8500 nM), suggesting that polar groups may reduce potency compared to methoxy or methyl substituents.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation reactions between substituted aldehydes and diazinane precursors. For example, analogous diazinane derivatives are prepared by reacting 3,4-dimethoxybenzaldehyde with bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione in ethanol or methanol under reflux (60–80°C) with catalytic acid (e.g., HCl or H₂SO₄) . Key factors include:
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Solvent polarity : Polar protic solvents (e.g., ethanol) enhance solubility of intermediates.
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Catalyst choice : Acidic catalysts promote imine formation, while bases may deprotonate reactive sites.
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Reaction time : Extended reflux (6–12 hours) improves yield but risks side reactions like oxidation.
Synthesis Optimization Conditions Yield Range Reference Ethanol, HCl, 72°C, 8 hrs 3,4-Dimethoxybenzaldehyde 65–75% Methanol, H₂SO₄, 65°C, 10 hrs Analogous aldehydes 60–70%
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ 3.7–3.9 ppm for OCH₃), aromatic protons (δ 6.8–7.5 ppm), and the methylidene bridge (δ 8.1–8.3 ppm for CH=N) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) confirm the diazinane trione core .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 531.18 for C₂₉H₂₇N₂O₈) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. thiophene groups) impact the compound’s electronic properties and reactivity?
- Methodological Answer : Substituents alter electron density and steric effects:
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Methoxy groups : Electron-donating methoxy groups stabilize aromatic rings, increasing resistance to electrophilic substitution. Comparative studies with thiophene-substituted analogs show reduced solubility due to hydrophobic interactions .
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Steric hindrance : Bulkier substituents (e.g., 4-methylphenyl) slow reaction kinetics in nucleophilic additions. For example, thiophene analogs exhibit 20% lower reactivity in Diels-Alder reactions compared to methoxy derivatives .
Substituent Effects Reactivity (Relative Rate) Solubility (mg/mL) Reference 3,4-Dimethoxyphenyl 1.0 (Baseline) 1.2 (DMSO) Thiophen-3-ylmethylidene 0.8 0.5 (DMSO)
Q. What crystallographic data are available for this compound, and how do intermolecular interactions influence its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Unit cell parameters : Triclinic symmetry with a = 7.3086 Å, b = 8.4033 Å, c = 11.8705 Å, and angles α = 82.57°, β = 77.67°, γ = 71.15° .
- Intermolecular forces : π-π stacking between aromatic rings (3.5–4.0 Å spacing) and hydrogen bonding between carbonyl oxygen and methoxy protons stabilize the lattice .
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict biological activity or optimize synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electron-deficient regions for nucleophilic attack. For example, a HOMO-LUMO gap of 4.2 eV suggests moderate reactivity .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize recrystallization solvents. Ethanol-water mixtures (3:1 v/v) achieve 90% purity in silico models .
Q. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) for this compound?
- Methodological Answer : Discrepancies arise from assay conditions or substituent effects:
- Assay validation : Replicate studies using standardized protocols (e.g., IC₅₀ measurements with positive controls like curcumin for kinase inhibition).
- Structure-activity relationship (SAR) : Compare analogs; e.g., 3,4-dimethoxy substitution shows 50% higher inhibition of COX-2 than 4-fluorophenyl derivatives due to enhanced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
